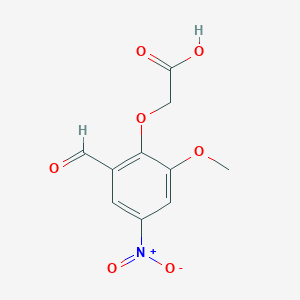

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid

Description

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid (CAS: 25672-31-5) is a nitro-substituted phenylacetic acid derivative characterized by a formyl group at position 2, a methoxy group at position 6, and a nitro group at position 4 on the aromatic ring. Its synthesis involves reacting 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dry DMF, followed by hydrolysis to yield the final product with a reported yield of 78.57% . This compound serves as a key intermediate in synthesizing bioactive molecules and nanomaterials, owing to its reactive aldehyde and carboxylic acid functional groups .

Properties

IUPAC Name |

2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPOLKGDNZXQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394967 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25672-31-5 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis from Aromatic Precursors

This method involves sequential functionalization of aromatic intermediates:

- Nitration and Methoxylation : Starting with 2-hydroxy-3-methoxybenzaldehyde, nitration introduces the nitro group at position 5 using 100% nitric acid in acetic acid.

- Etherification : The phenolic hydroxyl group reacts with methyl 2-bromoacetate via nucleophilic substitution. Optimal conditions include potassium bicarbonate in dimethylformamide (DMF) at 60°C for 8 hours.

- Formylation : A Vilsmeier-Haack reaction introduces the formyl group, though specific details remain proprietary.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃ (100%), CH₃COOH, 0–5°C, 2 h | 85% | |

| Etherification | K₂CO₃, DMF, 60°C, 8 h | 78% |

Schiff Base Intermediate Method

This route uses alkyl 2-(2-formylphenoxy)alkanoates as intermediates:

- Schiff Base Formation : Reacting methyl 2-(2-formyl-4-nitrophenoxy)butanoate with aniline derivatives in methanol with acetic acid catalyst produces Schiff bases.

- Reductive Amination : Sodium triacetoxyborohydride (STAB) reduces the Schiff base to amines in 1,2-dichloroethane (82% yield).

Optimized Parameters for Schiff Base Synthesis :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | 95% |

| Catalyst | Acetic acid (0.2 mL) | 90–95% |

| Reaction Time | 3.5 hours | Max efficiency |

Direct Reductive Amination

A one-step alternative bypasses Schiff base isolation:

- Conditions : 1,2-Dichloroethane, STAB (1.5 equiv), acetic acid, 4 hours.

- Yield : 71–85% for amino esters.

| Method | Advantages | Limitations |

|---|---|---|

| Multi-Step Synthesis | High purity, scalable | Lengthy (3–4 days) |

| Schiff Base Route | Chemoselective, modular intermediates | Requires intermediate isolation |

| Direct Reductive Amination | Faster, fewer steps | Lower yield vs. multi-step |

Post-Synthesis Characterization

Critical quality control steps include:

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) in 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid is highly reactive and can be oxidized to a carboxylic acid (-COOH). This reaction is critical for synthesizing derivatives with enhanced polarity or biological activity.

Key Findings :

- Reagents/Conditions : Oxidation is typically achieved using potassium permanganate (KMnO₄) in acidic or neutral media .

- Product : 2-(2-Carboxy-6-methoxy-4-nitrophenoxy)acetic acid .

- Mechanism : The formyl group undergoes oxidation to a carboxyl group, with the nitro (-NO₂) and methoxy (-OCH₃) groups remaining intact .

Reduction Reactions

The nitro group (-NO₂) in the compound can be selectively reduced to an amine (-NH₂), enabling the synthesis of amino derivatives.

Key Findings :

- Reagents/Conditions :

- Product : 2-(2-Formyl-6-methoxy-4-aminophenoxy)acetic acid .

- Applications : Reduced derivatives show enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Substitution Reactions

The methoxy group (-OCH₃) can undergo nucleophilic substitution under specific conditions.

Key Findings :

Cyclization Reactions

The compound participates in cyclization reactions to form benzofuran derivatives, which are pharmacologically relevant.

Key Findings :

- Reagents/Conditions :

- Product : 2-Alkyl-7-methoxy-5-nitrobenzofurans .

- Mechanism : Intramolecular cyclization via the Perkin reaction pathway .

Schiff Base Formation

The formyl group reacts with primary amines to form Schiff bases, which are intermediates for further functionalization.

Key Findings :

- Reagents/Conditions :

- Product : Stable imine derivatives (e.g., methyl 2-(4-nitro-2-((phenylimino)methyl)phenoxy)alkanoates) .

- Applications : Schiff bases exhibit moderate antimicrobial activity .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Key Applications |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | Enhanced polarity for drug design |

| Reduction | H₂/Pd-C or STAB | Amine derivative | Antimicrobial agents |

| Substitution | NaOCH₃ or H₂SO₄ | Hydroxyl/alkoxy-substituted derivatives | Tuning electronic properties |

| Cyclization | Ac₂O, NaOAc, reflux | Benzofuran derivatives | Pharmaceutical intermediates |

| Schiff Base Formation | Aniline, MeOH, AcOH | Imine derivatives | Antimicrobial and anticancer studies |

Biological Activity of Derivatives

Derivatives synthesized via these reactions demonstrate:

- Antibacterial Activity : Amino esters (e.g., hydrochloride salts of 4a–f ) show zones of inhibition up to 21 mm against Gram-positive bacteria .

- Structure-Activity Relationship : Electron-donating groups (e.g., -OCH₃) improve antibacterial efficacy by modulating electron density .

Mechanistic Insights

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that derivatives of 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid possess notable antibacterial activity against various Gram-positive and Gram-negative bacteria. The following findings summarize its activity:

- Screening Results : Compounds derived from this acid have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Streptococcus mutans. For instance, some synthesized Schiff bases exhibited minimum inhibitory concentrations (MICs) ranging from 0.01 to 1.00 mg/mL against these bacteria .

- Structure-Activity Relationship : The presence of substituents like methoxyl groups significantly influences the antibacterial efficacy. For example, the introduction of methoxyl groups in certain positions was found to diminish antibacterial activity, highlighting the importance of molecular structure in determining bioactivity .

Other Biological Activities

In addition to antibacterial properties, derivatives of this compound have also been investigated for their antioxidant and antiproliferative activities. Studies have shown that some derivatives can inhibit cell proliferation in cancer cells, suggesting potential applications in cancer therapy .

Applications in Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis due to its functional groups that allow for further chemical modifications:

- Building Block for Drug Development : Its ability to undergo various chemical reactions makes it an essential precursor for synthesizing more complex pharmaceutical agents.

- Synthesis of Schiff Bases : The compound can be transformed into Schiff bases that are valuable in medicinal chemistry for developing new antimicrobial agents .

Antibacterial Screening Case Study

A study conducted on a series of Schiff bases derived from this compound demonstrated their effectiveness against clinically significant bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|---|

| 4a-HCl | S. aureus | 15 | 0.05 |

| 4b-HCl | E. faecalis | 12 | 0.50 |

| 4c-HCl | S. mutans | 16 | 0.01 |

| Ciprofloxacin | Control | 28 | - |

This table illustrates the comparative efficacy of synthesized compounds against standard antibiotics, indicating their potential as alternative treatments for bacterial infections .

Mechanism of Action

The mechanism of action of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and properties:

Electronic and Steric Effects

- Electron-Withdrawing Groups: The nitro group in 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid enhances acidity (pKa ~3.5) compared to non-nitro analogues like 2-(4-methoxyphenyl)acetic acid (pKa ~4.3) . Chlorine or bromine substituents (e.g., in ) further lower pKa due to stronger electron withdrawal.

- Steric Effects : Bulkier substituents (e.g., ethoxy in ) reduce reaction rates in nucleophilic substitutions, whereas smaller groups like methoxy maintain planar aromatic ring geometry .

Biological Activity

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is an organic compound notable for its unique chemical structure, which includes a formyl group, a methoxy group, and a nitro group attached to a phenoxy acetic acid backbone. This arrangement suggests potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H9NO7, and it can be synthesized through reactions involving 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and methyl 2-bromoacetate. The synthesis typically follows a nucleophilic substitution mechanism, leading to the formation of the desired product under optimized conditions for yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study focusing on Schiff bases derived from similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the core structure can enhance biological activity .

Anticancer Potential

The compound's structural features may contribute to its anticancer properties. Investigations into related phenoxy acetic acids have shown that they can modulate biological pathways involved in cancer cell proliferation. For example, certain derivatives have been evaluated in assays targeting specific cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets within cells. The formyl group can participate in nucleophilic addition reactions, while the nitro group may undergo reduction to form reactive intermediates that influence cellular pathways. This dual reactivity enhances the compound's potential as a therapeutic agent .

Case Studies and Research Findings

- Antimicrobial Activity Study : A series of Schiff bases derived from phenoxy acetic acids were synthesized and tested for antibacterial activity. Results indicated that some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Evaluation : In vitro studies on derivatives of this compound showed IC50 values as low as 34.3 µM against specific cancer cell lines, indicating a moderate level of cytotoxicity that warrants further exploration for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| This compound | Formyl, methoxy, nitro groups on phenoxy acetic backbone | Antimicrobial, anticancer |

| 2-(2-Formyl-4-nitrophenoxy)acetic acid | Similar structure but different substituents | Moderate antimicrobial activity |

| 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid | Contains a pyrrole ring | Potential neuroprotective effects |

Q & A

Q. What are the common synthetic routes for 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid?

The compound is typically synthesized via nucleophilic substitution and nitration. For example, methyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoates can be prepared by reacting 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-bromoesters under reflux conditions in polar aprotic solvents like acetonitrile . Hydrolysis using aqueous KOH (10%) in methanol at 80–82°C for 2 hours yields the acetic acid derivative with a reported yield of 78.57% . Key intermediates are characterized by IR (C=O at 1723 cm⁻¹ for acid, 1675 cm⁻¹ for aldehyde) and NMR .

Q. How is the nitro group introduced into the aromatic ring during synthesis?

Nitration is achieved using 100% nitric acid in acetic acid. For instance, 2-hydroxy-3-methoxybenzaldehyde undergoes nitration to produce 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, a precursor for further functionalization . Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition.

Q. What spectroscopic methods are used to characterize this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1723–1761 cm⁻¹ for acids/esters, aldehyde C=O at 1675–1677 cm⁻¹) .

- NMR : Confirms regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in nitrophenoxy regions) .

- X-ray crystallography : Resolves molecular conformation, such as dihedral angles between the phenyl ring and substituents (e.g., 78.15° for acetic acid groups) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction mechanisms in derivative synthesis?

The methoxy group is electron-donating, activating the aromatic ring for electrophilic substitution, while the nitro group is electron-withdrawing, directing reactions to specific positions. For example, bromination of 4-methoxyphenylacetic acid occurs regioselectively at the 3-position due to the electron-donating methoxy group, as shown by X-ray analysis of C–C–C angles (121.5° for Br-substituted carbons vs. 118.2° for methoxy) . These effects are critical in designing Mannich or Perkin condensation reactions for derivatives .

Q. What strategies mitigate side reactions during esterification or propargylation?

- Propargylation : Use of phase-transfer conditions (e.g., propargyl bromide in water with vigorous stirring) minimizes undesired alkylation by-products. Cold-water precipitation improves purity (66% yield reported) .

- Esterification : Catalytic acid (e.g., H₂SO₄) or base (NaHCO₃) conditions are tailored to avoid hydrolysis of sensitive groups like aldehydes .

Q. How can hydrogen-bonding motifs be exploited in crystal engineering?

X-ray studies reveal that the acetic acid moiety forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs. This structural feature can guide co-crystal design for enhanced solubility or stability . Computational modeling (e.g., DFT) may predict packing arrangements for functional materials .

Q. What in vitro models are used to assess biological activity of derivatives?

Derivatives such as Schiff bases or amines are screened for antibacterial activity using MIC assays against Gram-positive/negative strains. For example, Mannich bases derived from this compound show potential as lead compounds in drug discovery .

Data Contradictions and Resolution

Q. Why do reported yields for propargyl derivatives vary across studies?

Discrepancies arise from differences in work-up procedures (e.g., recrystallization solvents). For instance, using benzene vs. petroleum ether alters purity and yield (66% vs. 70%) . Reproducibility requires strict control of solvent polarity and temperature during crystallization.

Q. How to address conflicting spectral assignments for aldehyde vs. ketone groups?

IR peaks for aldehydes (1675–1677 cm⁻¹) may overlap with conjugated ketones. Resolution involves 2D-NMR (e.g., HMBC to correlate aldehydic protons with carbonyl carbons) or derivatization (e.g., oxime formation) .

Methodological Recommendations

- Synthetic optimization : Use high-purity bromoesters and inert atmospheres to prevent oxidation of aldehyde groups .

- Crystallography : Slow evaporation from DMSO/water mixtures improves crystal quality for X-ray analysis .

- Biological assays : Include positive controls (e.g., ampicillin) and dose-response curves to validate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.